molecular formula C9H6F2O2 B056485 trans-3,4-Difluorocinnamic acid CAS No. 112897-97-9

trans-3,4-Difluorocinnamic acid

Cat. No.: B056485
CAS No.: 112897-97-9
M. Wt: 184.14 g/mol
InChI Key: HXBOHZQZTWAEHJ-DUXPYHPUSA-N
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Description

trans-3,4-Difluorocinnamic acid is a high-purity fluorinated cinnamic acid derivative of significant interest in pharmaceutical research and materials science. The strategic incorporation of fluorine atoms at the 3 and 4 positions of the phenyl ring profoundly alters the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold in medicinal chemistry. This compound serves as a key synthetic intermediate, particularly in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the rigid, planar trans-cinnamic acid core can mimic peptide bonds or act as a core linker. Its primary mechanism of action is derived from its role as a Michael acceptor; the electron-deficient α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, enabling it to form covalent bonds with biological thiols, such as those in enzyme active sites. Beyond drug discovery, this compound is extensively utilized in materials science as a precursor for synthesizing advanced organic polymers and liquid crystals, where the fluorine substituents enhance thermal stability and modulate optical properties. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and structural verification, this reagent is an essential tool for researchers aiming to explore structure-activity relationships (SAR) and develop novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBOHZQZTWAEHJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347531
Record name trans-3,4-Difluorocinnamic acid
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Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112897-97-9
Record name 3,4-Difluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4-Difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3,4-Difluorocinnamic acid
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Preparation Methods

Reaction Mechanism and Conditions

The Heck reaction, conducted under Jeffrey conditions, facilitates the coupling of 1-bromo-3,4-difluorobenzene with butyl acrylate. Key parameters include:

Parameter Value
Palladium catalyst0.01–0.02 mol% Pd
Phase-transfer catalyst0.1 equivalents
BaseOrganic base (e.g., triethylamine)
Temperature80–100°C
Reaction time30–60 minutes
Yield (ester)94.4% (GC assay)

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by alkene insertion and reductive elimination to form the trans-configured cinnamate. The use of a phase-transfer catalyst (PTC) enhances reaction efficiency by facilitating the transport of ionic species between organic and aqueous phases, enabling milder conditions compared to traditional Heck protocols.

Step 1: Synthesis of Butyl-3,4-Difluorocinnamate

A mixture of 1-bromo-3,4-difluorobenzene (1.0 equiv), butyl acrylate (1.05 equiv), palladium acetate (0.01 mol%), and triethylamine (1.5 equiv) in toluene is heated to 80°C for 30 minutes. The reaction is monitored by gas chromatography (GC), with completion indicated by >94% conversion. Post-reaction, the mixture is cooled, diluted with water, and extracted with toluene. The organic layer is washed with 1M HCl and water, then concentrated under reduced pressure to yield the ester as a pale-yellow oil.

Step 2: Hydrolysis to this compound

The ester is hydrolyzed using 2M NaOH in ethanol at 80°C for 2 hours. Acidification with 2M sulfuric acid precipitates the crude acid, which is filtered, washed, and dried to afford a white crystalline solid. Key metrics include:

Parameter Value
Hydrolysis temperature80°C
Hydrolysis time2 hours
Final pH2.0
Yield (acid)96% (14.7 g from 20 g ester)
Purity (GC assay)99.8%

Optimization and Process Efficiency

The patented method addresses critical limitations of earlier synthetic routes, such as excessive catalyst usage and low yields. Comparative advantages include:

  • Reduced Palladium Loading : Traditional methods required 0.05–5.0 mol% Pd, whereas this process uses only 0.01–0.02 mol%, lowering costs and simplifying purification.

  • Minimal PTC Usage : Prior art necessitated 1.0–2.5 equivalents of PTC, but this protocol achieves optimal results with 0.1 equivalents.

  • Stoichiometric Acrylate : Only 1.05 equivalents of butyl acrylate are needed, avoiding large excesses and reducing waste.

These optimizations collectively enhance the atom economy and sustainability of the synthesis.

Physicochemical Characterization

Commercial suppliers provide critical data on the compound’s physical properties, essential for handling and application:

Property Value
Melting point194–196°C
Boiling point281.3±25.0°C (predicted)
Density1.3056 g/cm³ (estimated)
SolubilityDMSO, ethanol, toluene
Storage conditions-80°C (6 months), -20°C (1 month)

The compound’s low aqueous solubility necessitates the use of organic solvents for stock solutions. Suppliers recommend preparing 10 mM solutions in DMSO, with aliquots stored at -80°C to prevent degradation.

Industrial and Research Applications

While the primary use of this compound remains in research settings, its structural features suggest potential in:

  • Pharmaceutical intermediates : Fluorine atoms enhance metabolic stability and bioavailability, making the compound valuable for drug discovery.

  • Materials science : The conjugated π-system and fluorine substituents could enable applications in organic electronics or liquid crystals.

Chemical Reactions Analysis

Types of Reactions: trans-3,4-Difluorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceuticals
    • Isoquinolone Derivatives : trans-3,4-Difluorocinnamic acid serves as a precursor in the synthesis of substituted isoquinolones via Curtius rearrangement. These isoquinolones exhibit significant activity as 5-HT3_3 antagonists, which are useful in anticancer treatments with an infective dose ID50_{50} of 0.35 μg/kg .
    • Psammaplin A Derivatives : The compound is utilized in synthesizing psammaplin A derivatives that act as radiosensitizers for human lung cancer. These derivatives demonstrate a potency of 16.14 μM, indicating their potential effectiveness in enhancing the efficacy of radiotherapy .
  • Anti-Cancer Research
    • Studies have demonstrated that this compound can be incorporated into novel drug candidates aimed at treating various cancers. Its fluorinated structure enhances biological activity and selectivity against cancer cells .
  • Biochemical Research
    • The compound has been employed in various biochemical assays related to apoptosis, autophagy, and cell cycle regulation. It influences several signaling pathways including MAPK/ERK and JAK/STAT pathways, which are crucial in cancer biology .

Case Study 1: Radiosensitization in Lung Cancer

In a study published by Lee et al., this compound was modified to create novel radiosensitizers for lung cancer treatment. The study highlighted the compound's ability to enhance the sensitivity of cancer cells to radiation therapy, potentially improving treatment outcomes .

Case Study 2: Development of Isoquinolone-Based Anticancer Agents

Research focused on the synthesis of isoquinolone derivatives from this compound revealed promising anticancer properties. These derivatives were shown to inhibit tumor growth in preclinical models, supporting their further development as therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionReference
Pharmaceutical SynthesisPrecursor for isoquinolone derivatives and psammaplin A derivatives
Cancer TreatmentRadiosensitizers for enhancing radiotherapy effectiveness
Biochemical AssaysInvolvement in apoptosis and cellular signaling pathways

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Cinnamic Acid Derivatives

Structural and Functional Differences

The biological activity of cinnamic acid derivatives is heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of trans-3,4-difluorocinnamic acid with key analogs:

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight (g/mol) Key Biological Activity IC₅₀ (Tyrosinase)
This compound 3-F, 4-F 184.14 Tyrosinase inhibition , Vaccine adjuvant 0.45 μM
Caffeic acid (trans-3,4-Dihydroxycinnamic acid) 3-OH, 4-OH 180.16 AMPK activation , Antioxidant 12.8 μM
trans-3,4-Dimethoxycinnamic acid 3-OCH₃, 4-OCH₃ 208.21 Xanthine oxidase inhibition N/A
p-Coumaric acid 4-OH 164.05 Xanthine oxidase inhibition N/A
trans-3,5-Difluorocinnamic acid 3-F, 5-F 184.14 Limited data (structural analog) Not tested

Structure-Activity Relationships (SAR)

  • Fluorine vs. Hydroxyl Groups :
    Fluorination at positions 3 and 4 in this compound enhances tyrosinase inhibition (IC₅₀ = 0.45 μM) compared to caffeic acid (IC₅₀ = 12.8 μM), likely due to fluorine's strong electronegativity and small atomic radius, which improves binding to the enzyme's active site . In contrast, hydroxyl groups in caffeic acid contribute to antioxidant activity via radical scavenging but reduce tyrosinase affinity .

  • Methoxy vs. Fluoro Substituents :
    Methoxy groups in trans-3,4-dimethoxycinnamic acid reduce xanthine oxidase inhibition compared to p-coumaric acid (4-OH), as seen in . Methoxy substituents are bulkier and electron-donating, which may hinder enzyme interaction compared to the electron-withdrawing fluorine .

  • No significant data exists for this isomer, highlighting the importance of substituent positioning .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound Caffeic Acid trans-3,4-Dimethoxycinnamic acid
Melting Point (°C) 193–198 223–225 162–164
LogP (Partition Coefficient) ~2.1 (estimated) 1.3 ~2.5 (estimated)
Solubility Low in water, high in DMSO Moderate in water Low in water
  • Lipophilicity : Fluorine increases lipophilicity (higher LogP) compared to hydroxylated derivatives, enhancing membrane permeability .
  • Stability : Methoxy and fluorine substituents improve metabolic stability over hydroxyl groups, which are prone to oxidation .

Biological Activity

Trans-3,4-difluorocinnamic acid (trans-3,4-DFCA), an organic compound with the molecular formula C9H6F2O2C_9H_6F_2O_2 and a molecular weight of 184.14 g/mol, has garnered attention for its notable biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through detailed analysis and case studies.

Chemical Structure and Properties

Trans-3,4-DFCA is characterized by its trans configuration around the double bond of the cinnamic acid structure, enhanced by the presence of two fluorine substituents. These features contribute to its unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Anti-inflammatory Properties

Research indicates that trans-3,4-DFCA exhibits significant anti-inflammatory effects. It has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated that trans-3,4-DFCA acts as a competitive inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis and inflammation. The compound's IC50 value for tyrosinase inhibition is approximately 0.78 mM .

Anticancer Potential

Trans-3,4-DFCA has also been investigated for its anticancer properties. The compound's structure allows it to interact with various biological targets, potentially influencing cancer cell proliferation and apoptosis. Preliminary studies suggest that it may affect metabolic pathways related to cancer progression.

The biological activity of trans-3,4-DFCA can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned, trans-3,4-DFCA inhibits tyrosinase activity, which is crucial in regulating melanin production and may play a role in skin cancer development.
  • Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses and cancer signaling pathways.
  • Fluorine Substituents : The presence of fluorine enhances the compound's reactivity and interaction with biological systems, potentially increasing its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
Cinnamic Acid No fluorine substituentsAntioxidant properties
3-Fluorocinnamic Acid One fluorine substituentAnti-inflammatory effects
3,4-Dichlorocinnamic Acid Two chlorine substituentsAntimicrobial properties
trans-2-Fluorocinnamic Acid Trans configuration; one fluorinePotential anticancer activity
This compound Two fluorine substituentsAnti-inflammatory and anticancer effects

The dual fluorine substituents in trans-3,4-DifCA enhance its reactivity compared to other derivatives, making it particularly valuable in medicinal chemistry applications.

Case Studies and Research Findings

Several studies have explored the biological activity of trans-3,4-DifCA:

  • Tyrosinase Inhibition Study : A study published in PMC demonstrated that trans-3,4-DifCA effectively inhibits both monophenolase and diphenolase activities of tyrosinase. The findings suggest that this compound could be used as a therapeutic agent for conditions related to abnormal melanin production .
  • Anticancer Activity Assessment : In vitro studies have indicated that trans-3,4-DifCA can induce apoptosis in cancer cell lines through modulation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Q & A

Q. What are the established synthesis routes and characterization methods for trans-3,4-Difluorocinnamic Acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between fluorinated benzaldehydes and malonic acid derivatives under acidic or basic conditions. For example, the Knoevenagel condensation is widely used. Post-synthesis purification often employs recrystallization or HPLC. Characterization includes:
  • GC analysis for purity assessment (>98% purity confirmed by GC) .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the trans-configuration and fluorine substitution pattern.
  • Melting point determination (reported range: 204–205°C) .
    Always cross-validate with elemental analysis and mass spectrometry for molecular weight confirmation (184.14 g/mol) .

Q. What are the key physicochemical properties and optimal storage conditions?

  • Methodological Answer : Critical properties include:
PropertyValueSource
Molecular FormulaC₉H₆F₂O₂
Density1.379 g/cm³ (predicted)
Melting Point204–205°C
StorageRoom temperature, cool/dark (<15°C recommended)
Degradation risks under prolonged storage necessitate periodic purity checks via GC or HPLC.

Q. How is purity assessed, and what analytical techniques resolve impurities?

  • Methodological Answer :
  • GC with flame ionization detection (FID) is standard for quantifying organic impurities (>98% purity threshold) .
  • HPLC-MS identifies non-volatile byproducts (e.g., cis-isomers or incomplete reaction intermediates).
  • Thermogravimetric analysis (TGA) monitors thermal stability during storage .

Advanced Research Questions

Q. How does fluorination position (3,4 vs. 3,5) influence biological activity in drug design?

  • Methodological Answer :
  • Design comparative assays using trans-3,4-difluoro and trans-3,5-difluoro analogs (see structural analogs in ).
  • Test in antigen-adjuvant conjugate systems to evaluate immune activation (e.g., cytokine profiling in dendritic cells) .
  • Computational modeling (e.g., DFT or molecular docking) can predict electronic effects of fluorine substitution on binding affinity.

Q. How can researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer :
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Perform accelerated stability studies under varying pH/temperature conditions, monitored via HPLC .
  • Cross-reference with NIST data for fluorinated benzoic acid analogs (e.g., 3,5-Difluorobenzoic acid ).

Q. What role does this compound play in metabolic engineering for "unnatural" flavonoid synthesis?

  • Methodological Answer :
  • Use E. coli engineered with phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) to incorporate this compound into flavonoid backbones .
  • Optimize fermentation conditions (e.g., pH, induction timing) to maximize yield.
  • Validate products via LC-MS/MS and compare bioactivity to natural flavonoids.

Data Contradictions and Validation

Q. How to resolve conflicting melting point reports for this compound?

  • Methodological Answer :
  • Reproduce synthesis and purification protocols from independent sources (e.g., TCI America vs. Shanghai Yangyang ).
  • Use differential scanning calorimetry (DSC) to confirm phase transitions.
  • Check for polymorphism via X-ray crystallography.

Applications in Advanced Systems

Q. Can this compound enhance antigen-adjuvant conjugates in vaccine research?

  • Methodological Answer :
  • Conjugate to carrier proteins (e.g., ovalbumin) via carbodiimide chemistry.
  • Evaluate adjuvant activity in murine models by measuring IgG titers and T-cell proliferation .
  • Compare to non-fluorinated cinnamic acid derivatives to isolate fluorine-specific effects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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